Cas no 2227886-02-2 (methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate)

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate
- 2227886-02-2
- EN300-1786119
-
- Inchi: 1S/C12H15NO4/c1-8(14)13-10-5-3-9(4-6-10)11(15)7-12(16)17-2/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m1/s1
- InChI Key: PBARJOLDBUUWGD-LLVKDONJSA-N
- SMILES: O[C@H](CC(=O)OC)C1C=CC(=CC=1)NC(C)=O
Computed Properties
- Exact Mass: 237.10010796g/mol
- Monoisotopic Mass: 237.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 75.6Ų
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786119-0.05g |
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |
2227886-02-2 | 0.05g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1786119-10.0g |
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |
2227886-02-2 | 10g |
$7128.0 | 2023-06-02 | ||
Enamine | EN300-1786119-2.5g |
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |
2227886-02-2 | 2.5g |
$3249.0 | 2023-09-19 | ||
Enamine | EN300-1786119-1.0g |
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |
2227886-02-2 | 1g |
$1658.0 | 2023-06-02 | ||
Enamine | EN300-1786119-0.5g |
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |
2227886-02-2 | 0.5g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1786119-5g |
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |
2227886-02-2 | 5g |
$4806.0 | 2023-09-19 | ||
Enamine | EN300-1786119-0.25g |
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |
2227886-02-2 | 0.25g |
$1525.0 | 2023-09-19 | ||
Enamine | EN300-1786119-10g |
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |
2227886-02-2 | 10g |
$7128.0 | 2023-09-19 | ||
Enamine | EN300-1786119-0.1g |
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |
2227886-02-2 | 0.1g |
$1459.0 | 2023-09-19 | ||
Enamine | EN300-1786119-5.0g |
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate |
2227886-02-2 | 5g |
$4806.0 | 2023-06-02 |
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate Related Literature
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Additional information on methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate
Comprehensive Overview of Methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate (CAS No. 2227886-02-2)
The compound methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate (CAS No. 2227886-02-2) is a chiral ester derivative with significant potential in pharmaceutical and biochemical applications. Its unique structure, featuring a hydroxypropanoate backbone and an acetamidophenyl group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its role in drug discovery and its relevance to modern therapeutic strategies, such as targeted drug delivery and enzyme inhibition.
One of the key reasons for the growing attention toward methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate is its stereospecificity. The (3R) configuration ensures high enantiomeric purity, which is critical for applications in asymmetric synthesis and chiral drug development. This aligns with current trends in precision medicine, where the demand for enantiomerically pure compounds is rising. Users searching for terms like "chiral intermediates in drug synthesis" or "enantioselective hydroxypropanoate derivatives" will find this compound particularly relevant.
In addition to its pharmaceutical applications, methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate has been explored in biochemical research. Its acetamidophenyl moiety contributes to its ability to interact with biological targets, such as enzymes and receptors. This property has sparked interest in its potential as a scaffold for designing enzyme inhibitors or modulators. Searches related to "bioactive ester derivatives" or "4-acetamidophenyl applications" often lead to discussions about this compound's versatility.
The synthesis and characterization of methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate involve advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). These methods ensure the compound's purity and confirm its structural integrity, which is essential for reproducibility in research. Keywords like "NMR analysis of hydroxypropanoate esters" or "HPLC purification of chiral compounds" are frequently associated with this topic, reflecting the technical rigor required in its study.
Another area of interest is the compound's potential role in green chemistry. With increasing emphasis on sustainable synthesis methods, researchers are investigating eco-friendly routes to produce methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate. This aligns with searches for "green synthesis of chiral esters" or "sustainable pharmaceutical intermediates." The compound's compatibility with biocatalysis and solvent-free reactions further enhances its appeal in this context.
From a commercial perspective, methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate is gaining traction as a high-value intermediate. Suppliers and manufacturers are responding to the demand by offering custom synthesis services and bulk quantities. Queries such as "CAS 2227886-02-2 suppliers" or "buy methyl (3R)-3-hydroxypropanoate derivatives" highlight its market relevance. Quality control and regulatory compliance are also critical considerations, as evidenced by searches for "GMP-grade chiral intermediates."
In summary, methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate (CAS No. 2227886-02-2) is a multifaceted compound with applications spanning pharmaceuticals, biochemistry, and green chemistry. Its chiral nature, bioactive properties, and commercial viability make it a subject of ongoing research and industrial interest. By addressing user queries and aligning with current trends, this overview provides a comprehensive and SEO-optimized resource for professionals seeking detailed information on this compound.
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